4-Oxatricyclo[3.2.1.0~3,6~]octane
Description
4-Oxatricyclo[3.2.1.0³,⁶]octane is a tricyclic organic compound characterized by a bridged bicyclic framework with an oxygen atom incorporated into its structure. The molecule features a strained bicyclo[3.2.1]octane core modified by an oxygen atom at the 4-position and a fused cyclopropane ring (indicated by the 0³,⁶ notation). This unique architecture imparts significant steric strain and electronic effects, influencing its reactivity and physical properties .
Properties
CAS No. |
250-23-7 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
4-oxatricyclo[3.2.1.03,6]octane |
InChI |
InChI=1S/C7H10O/c1-4-2-6-5(1)7(3-4)8-6/h4-7H,1-3H2 |
InChI Key |
IKDNWYNJPOFZRY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C1C(C2)O3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Reagent Selection
The epoxidation of norbornene-derived precursors using peracids remains a cornerstone method for synthesizing 4-Oxatricyclo[3.2.1.0³,⁶]octane. This approach leverages the electrophilic nature of peracids to oxidize double bonds in bicyclic substrates, forming the critical epoxide functionality. Key reagents include peracetic acid and acetaldehyde monoperacetate , which exhibit high selectivity for epoxide formation while minimizing side reactions such as ring-opening or polymerization.
The reaction proceeds via a concerted mechanism, where the peracid oxygen attacks the electron-deficient double bond of the norbornene derivative, followed by proton transfer and ring closure to form the epoxide. The choice of solvent is critical; acetone is frequently employed due to its ability to stabilize reactive intermediates and facilitate homogeneous mixing.
Optimization of Reaction Parameters
Industrial-scale implementations, as detailed in patent US2969336A, emphasize precise control over temperature, stoichiometry, and post-reaction purification. Representative conditions include:
A benchmark synthesis involves reacting bicyclo[2.2.1]-5-heptene-2,3-dicarboxylic acid with peracetic acid in acetone at 40°C for 6.5 hours, yielding a product with 4.41% oxirane oxygen content and an iodine number of 2.8. The stripped residue demonstrates viscosity suitable for polymer applications, underscoring the method’s industrial relevance.
Dioxirane-Based Epoxidation Using Inorganic Peroxides
Development of a Phase-Transfer Catalyzed Process
Patent EP0453275A1 introduces an alternative strategy employing dioxirane intermediates generated in situ from inorganic peroxides (e.g., Oxone®) and aldehydes/ketones. This method circumvents the need for hazardous peracids, leveraging dimethyldioxirane (DMDO) as the active oxidant. The process operates under mild conditions (5–15°C) and neutral pH (7.2–7.6), enhancing safety and scalability.
The mechanism involves two stages:
- Dioxirane Formation : Oxone® (2KHSO₅·KHSO₄·K₂SO₄) reacts with acetone in aqueous buffer to generate DMDO, facilitated by tetrabutylammonium hydrogensulfate as a phase-transfer catalyst.
- Epoxidation : DMDO transfers an oxygen atom to the norbornene derivative, forming the epoxide with minimal byproducts.
Critical Process Variables and Yield Optimization
Key parameters for maximizing yield include:
A representative synthesis of 6-epoxyethyl-3-oxatricyclo[3.2.1.0²,⁴]octane achieved a 75% yield using this method, with the product isolated via distillation under reduced pressure. The absence of acidic byproducts (e.g., acetic acid) simplifies purification compared to peracid-based routes.
Comparative Analysis of Methodologies
Economic and Scalability Metrics
| Metric | Peracid Method | Dioxirane Method |
|---|---|---|
| Raw Material Cost | High (peracetic acid) | Moderate (Oxone®, acetone) |
| Energy Consumption | High (vacuum stripping) | Low (ambient pressure) |
| Pilot-Scale Yield | 60–70% | 70–80% |
Chemical Reactions Analysis
Types of Reactions: 4-Oxatricyclo[3.2.1.0~3,6~]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the epoxide ring into a diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of diols and other oxygenated compounds.
Reduction: Formation of diols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Oxatricyclo[3.2.1.0~3,6~]octane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Oxatricyclo[3.2.1.0~3,6~]octane involves its reactivity as an epoxide. The strained three-membered ring makes it highly reactive towards nucleophiles. The compound can undergo ring-opening reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Key Features :
- Molecular Formula : C₇H₁₀O
- Molecular Weight : 110.15 g/mol (calculated based on analogous 3-oxatricyclo derivatives) .
- Synthesis: Often synthesized via Baeyer-Villiger oxidation of 3-nortricyclanone using NaOCl, which selectively introduces the oxygen atom without fragmentation .
Comparison with Similar Compounds
The compound is compared to other tricyclic and bicyclic derivatives with heteroatoms (O, N) or functional group variations. Below is a detailed analysis:
Structural Analogues with Oxygen Heteroatoms
3-Oxatricyclo[3.2.1.0²,⁴]octane
- Structure : Differs in oxygen placement (3-position vs. 4-position) and cyclopropane ring fusion (0²,⁴ vs. 0³,⁶).
- Properties :
4,7-Dioxatricyclo[3.2.1.0³,⁶]octane
- Structure : Contains two oxygen atoms at positions 4 and 5.
- Properties: Increased polarity compared to mono-oxygenated analogues. Synthesized via intramolecular electrophilic cyclization of polyfunctional precursors .
Nitrogen-Containing Analogues
3,6-Diazabicyclo[3.1.1]heptane
3,8-Diazabicyclo[3.2.1]octane
- Structure : A diazabicyclo derivative with α4β2 nicotinic receptor affinity.
- Applications : Acts as a central analgesic molecule, demonstrating the impact of nitrogen placement on bioactivity .
Non-Heteroatom Tricyclic Derivatives
Tricyclo[3.2.1.0³,⁶]octane (C₈H₁₂)
- Structure : Lacks oxygen but shares the tricyclic skeleton.
- Properties :
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Biological Activity |
|---|---|---|---|---|
| 4-Oxatricyclo[3.2.1.0³,⁶]octane | C₇H₁₀O | 110.15 | Ether, cyclopropane | Potential neuroprotective agent |
| 3-Oxatricyclo[3.2.1.0²,⁴]octane | C₇H₁₀O | 110.15 | Epoxide | Intermediate in organic synthesis |
| 3,6-Diazabicyclo[3.1.1]heptane | C₅H₁₀N₂ | 98.15 | Amine | Cytotoxic (prostate cancer) |
| Tricyclo[3.2.1.0³,⁶]octane | C₈H₁₂ | 108.18 | None | Model for ring-strain studies |
Key Observations
- Steric and Electronic Effects : Oxygen placement significantly alters reactivity. 4-Oxatricyclo derivatives exhibit greater steric hindrance around the oxygen atom compared to 3-oxatricyclo analogues, reducing nucleophilic attack susceptibility .
- Biological Relevance : Nitrogen-containing analogues show higher bioactivity (e.g., cytotoxicity, receptor binding), while oxygenated derivatives are explored for neuroprotection .
- Thermodynamic Stability: Non-heteroatom tricyclic compounds like tricyclo[3.2.1.0³,⁶]octane exhibit lower polarity and higher ionization energies, favoring applications in materials science .
Q & A
Q. What are the common synthetic routes for 4-Oxatricyclo[3.2.1.0³,⁶]octane derivatives?
The synthesis of 4-Oxatricyclo[3.2.1.0³,⁶]octane derivatives often involves intramolecular etherification or electrophilic cyclization of oxanorbornenic precursors. For example, reactions with N-halosuccinimides (NCS, NBS, NIS) or phenylselenyl chloride yield substituted derivatives in moderate to high yields (e.g., 60–89%). Starting materials like 2,5-divinyltetrahydrofuran derivatives can undergo cyclization to form tricyclic frameworks, as demonstrated in recent studies . Optimization of reaction conditions (e.g., solvent, temperature) is critical for yield improvement.
Q. What spectroscopic techniques are used to confirm the structure of 4-Oxatricyclo[3.2.1.0³,⁶]octane derivatives?
Structural confirmation relies on ¹H NMR , ¹³C NMR , and IR spectroscopy , supported by advanced techniques like DEPT 135 , HMQC , and HMBC for signal assignment. For instance, the stereochemistry of substituents in 2,8-disubstituted derivatives was resolved using these methods, with comparisons to published data for related compounds . Combustion analysis further validates molecular formulas.
Q. How to perform a literature review for identifying novel applications of 4-Oxatricyclo[3.2.1.0³,⁶]octane in organic synthesis?
Use databases like SciFinder , Reaxys , and Web of Science with search terms targeting tricyclic ethers, oxetanes, and their synthetic applications. Filter results by relevance to biological activity (e.g., herbicidal properties) or nucleoside analogs. Cross-reference patents and peer-reviewed journals, prioritizing studies that detail mechanistic insights or regioselective functionalization .
Q. What are the key considerations in designing experiments to optimize regioselectivity during substituent introduction?
Regioselectivity is influenced by steric and electronic factors. For example, electrophilic reagents like m-CPBA favor oxirane formation over hydroxylated byproducts. Systematic screening of reaction conditions (e.g., Lewis acid catalysts, temperature gradients) and computational modeling of transition states can guide optimization .
Advanced Research Questions
Q. How can researchers address discrepancies in reaction yields when synthesizing 4-Oxatricyclo[3.2.1.0³,⁶]octane derivatives under varying conditions?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design controlled experiments isolating variables (e.g., reagent purity, moisture levels). Use statistical tools (ANOVA, regression analysis) to identify yield outliers. For example, inconsistencies in oxetane vs. oxirane formation under similar conditions may arise from trace impurities or solvent polarity effects, requiring rigorous reproducibility checks .
Q. What strategies are effective in elucidating mechanistic pathways of electrophilic cyclization for 4-Oxatricyclo[3.2.1.0³,⁶]octane formation?
Mechanistic studies employ isotopic labeling (e.g., ¹⁸O tracing), kinetic isotope effects, and DFT calculations. For instance, cyclization of 2,5-divinyltetrahydrofuran derivatives proceeds via a stepwise cationic intermediate, as evidenced by trapping experiments and stereochemical outcomes .
Q. How to correlate stereoelectronic effects of substituents with biological activity (e.g., herbicidal) in 4-Oxatricyclo[3.2.1.0³,⁶]octane derivatives?
Conduct QSAR (Quantitative Structure-Activity Relationship) studies using substituent parameters (Hammett σ, π-effects). For example, nitro or halogen groups at position 6 enhance herbicidal activity by modulating electron density and lipophilicity. Validate predictions via in vitro bioassays and molecular docking .
Q. What computational methods are recommended for predicting reactivity and stability of substituted derivatives?
DFT (Density Functional Theory) and molecular dynamics simulations assess steric strain, orbital interactions, and thermodynamic stability. Tools like Gaussian or ORCA model transition states for ring-opening reactions, while NIST data validate physicochemical properties (e.g., enthalpy of formation) .
Methodological Guidance
- Data Contradiction Resolution : Cross-validate spectroscopic data with independent techniques (e.g., X-ray crystallography) and consult NIST Chemistry WebBook for reference spectra .
- Experimental Design : Use PICO frameworks to define research scope (Population: tricyclic ethers; Intervention: substituent variation; Comparison: unsubstituted analogs; Outcome: yield/activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
